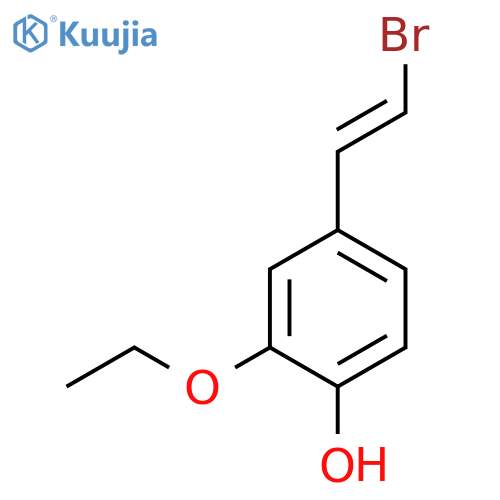

Cas no 2138816-91-6 (4-(2-Bromoethenyl)-2-ethoxyphenol)

2138816-91-6 structure

商品名:4-(2-Bromoethenyl)-2-ethoxyphenol

4-(2-Bromoethenyl)-2-ethoxyphenol 化学的及び物理的性質

名前と識別子

-

- 4-(2-bromoethenyl)-2-ethoxyphenol

- EN300-802103

- 2138816-91-6

- 4-(2-Bromoethenyl)-2-ethoxyphenol

-

- インチ: 1S/C10H11BrO2/c1-2-13-10-7-8(5-6-11)3-4-9(10)12/h3-7,12H,2H2,1H3/b6-5+

- InChIKey: DBUWCXIHIJYZDF-AATRIKPKSA-N

- ほほえんだ: Br/C=C/C1=CC=C(C(=C1)OCC)O

計算された属性

- せいみつぶんしりょう: 241.99424g/mol

- どういたいしつりょう: 241.99424g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 29.5Ų

4-(2-Bromoethenyl)-2-ethoxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-802103-0.05g |

4-(2-bromoethenyl)-2-ethoxyphenol |

2138816-91-6 | 95% | 0.05g |

$612.0 | 2024-05-21 | |

| Enamine | EN300-802103-5.0g |

4-(2-bromoethenyl)-2-ethoxyphenol |

2138816-91-6 | 95% | 5.0g |

$2110.0 | 2024-05-21 | |

| Enamine | EN300-802103-0.1g |

4-(2-bromoethenyl)-2-ethoxyphenol |

2138816-91-6 | 95% | 0.1g |

$640.0 | 2024-05-21 | |

| Enamine | EN300-802103-0.25g |

4-(2-bromoethenyl)-2-ethoxyphenol |

2138816-91-6 | 95% | 0.25g |

$670.0 | 2024-05-21 | |

| Enamine | EN300-802103-2.5g |

4-(2-bromoethenyl)-2-ethoxyphenol |

2138816-91-6 | 95% | 2.5g |

$1428.0 | 2024-05-21 | |

| Enamine | EN300-802103-10.0g |

4-(2-bromoethenyl)-2-ethoxyphenol |

2138816-91-6 | 95% | 10.0g |

$3131.0 | 2024-05-21 | |

| Enamine | EN300-802103-1.0g |

4-(2-bromoethenyl)-2-ethoxyphenol |

2138816-91-6 | 95% | 1.0g |

$728.0 | 2024-05-21 | |

| Enamine | EN300-802103-0.5g |

4-(2-bromoethenyl)-2-ethoxyphenol |

2138816-91-6 | 95% | 0.5g |

$699.0 | 2024-05-21 |

4-(2-Bromoethenyl)-2-ethoxyphenol 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

2138816-91-6 (4-(2-Bromoethenyl)-2-ethoxyphenol) 関連製品

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 4964-69-6(5-Chloroquinaldine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量